Methyl 8-methoxyquinazoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-methoxyquinazoline-6-carboxylate typically involves the reaction of 8-methoxyquinazoline-6-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 8-methoxyquinazoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-6-carboxylic acid derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl 8-methoxyquinazoline-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 8-methoxyquinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Quinazoline: A parent compound with a similar structure but without the methoxy and ester groups.
8-Methoxyquinazoline: Similar to methyl 8-methoxyquinazoline-6-carboxylate but lacks the ester group.
Quinazoline-6-carboxylate: Similar but without the methoxy group.
Uniqueness: this compound is unique due to the presence of both the methoxy and ester groups, which can influence its reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets compared to other quinazoline derivatives .
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 8-methoxyquinazoline-6-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-15-9-4-7(11(14)16-2)3-8-5-12-6-13-10(8)9/h3-6H,1-2H3 |
InChI Key |
IJUREEVNHGQUFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=CN=CN=C12)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.